6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-mercapto-3-propyl-1,2,4-triazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial production. This would include the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy or trifluoromethyl groups.
Scientific Research Applications
6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
7-benzylidene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Studied for its antimicrobial properties.
Uniqueness
6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H24F3N5O2S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H24F3N5O2S/c1-3-7-18-28-29-22-31(18)30-19(14-10-12-15(13-11-14)33-4-2)20(34-22)21(32)27-17-9-6-5-8-16(17)23(24,25)26/h5-6,8-13,19-20,30H,3-4,7H2,1-2H3,(H,27,32) |
InChI Key |
KGGZMPZQPVCXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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